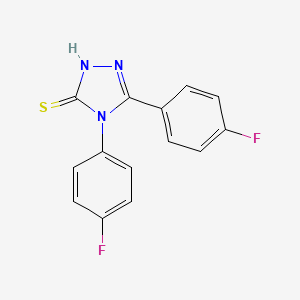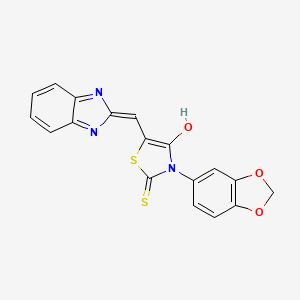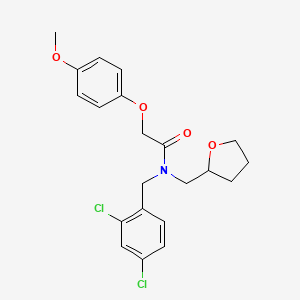
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a morpholine moiety, and a phenylpropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiazolidinone derivatives with morpholine and phenylpropylidene precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylpropylidene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.
Mécanisme D'action
The mechanism of action of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, similar to the core structure of the compound .
Morpholine Derivatives: Compounds containing a morpholine moiety, which can exhibit similar reactivity and biological activities.
Phenylpropylidene Derivatives: Compounds with a phenylpropylidene group, which can undergo similar chemical reactions.
Uniqueness
The uniqueness of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of the thiazolidinone ring, morpholine moiety, and phenylpropylidene group in a single molecule provides a unique set of chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C20H24N2O2S2 |
|---|---|
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N2O2S2/c1-16(14-17-6-3-2-4-7-17)15-18-19(23)22(20(25)26-18)9-5-8-21-10-12-24-13-11-21/h2-4,6-7,14-15H,5,8-13H2,1H3/b16-14+,18-15- |
Clé InChI |
ZGJZHZGPPWESHV-BEQKSFQUSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)


![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)



![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)
